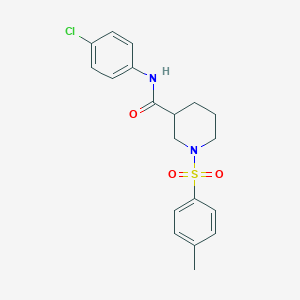

N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-14-4-10-18(11-5-14)26(24,25)22-12-2-3-15(13-22)19(23)21-17-8-6-16(20)7-9-17/h4-11,15H,2-3,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVFIVOMEILGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Introduction of the Tosyl Group: The tosyl group is introduced via sulfonation reactions using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine.

Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is attached through nucleophilic substitution reactions involving 4-chlorobenzoyl chloride and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide" are not available within the provided search results, the available information does suggest potential applications and related research areas.

Potential Applications and Research Areas

- Enzyme Inhibition: "this compound" has been evaluated for its inhibitory effects on various enzymes. Further research into specific enzymes inhibited and their biological relevance could reveal therapeutic applications.

- Antimicrobial Activity: The presence of a chlorophenyl group in similar compounds suggests potential antimicrobial applications . N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against Gram-positive S. aureus and methicillin-resistant S. aureus (MRSA) .

- Anti-bone Resorption: Piperidine-3-carboxamide derivatives have demonstrated potential as anti-bone resorption agents for treating osteoporosis .

- Anticancer Activity: Pyrazolines with an N-4-chlorophenyl group have shown anticancer activity against various human cancer cell lines .

- Anti-tubercular Activity: Benzamide derivatives have been designed and synthesized as anti-tubercular agents .

Related Research

- Antimicrobial compounds A study screened N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential . The study confirmed that the biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring . Molecules with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), were among the most active .

- ** anti-cancer agents:** New pyridine-based chalcones and pyrazolines with anticancer activity have been synthesized and evaluated . Pyrazolines with an N-4-chlorophenyl group satisfied the pre-determined threshold inhibition criteria . Compound 7g (4-CH3) exhibited the highest cytostatic activity against different cancer cell lines .

- Piperidine-3-carboxamide derivatives: A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K . Compound H-9 showed anti-bone resorption activity comparable to that of MIV-711 in RAW264.7 cells, consistent with its enzyme inhibitory activity .

Further Research Directions

Given the information, further research on this compound could explore:

- Specific enzyme targets and their inhibition mechanisms.

- Detailed antimicrobial testing against a range of bacterial and fungal pathogens .

- Evaluation of anti-bone resorption activity and mechanisms .

- Anticancer potential through in vitro and in vivo studies .

- Structure-activity relationship studies to optimize the compound's activity and pharmacological properties .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Piperidine vs. Pyridine Derivatives

Piperidine (a saturated six-membered ring) and pyridine (an aromatic heterocycle) backbones influence bioactivity. reports that pyridine-based N-(4-chlorophenyl) compounds, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, demonstrated superior insecticidal activity against Aphis craccivora (cowpea aphid) compared to the commercial insecticide acetamiprid. This highlights the importance of conjugated aromatic systems in enhancing pesticidal efficacy . In contrast, piperidine derivatives (e.g., the target compound) may offer improved metabolic stability due to reduced ring strain and saturation.

Thiazolidinone and Maleimide Scaffolds

Compounds like N-(4-chlorophenyl)-2-(5-(2-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetamide () and N-(4-chlorophenyl)maleimides () exhibit distinct mechanisms. Thiazolidinone derivatives are associated with antileishmanial activity, while maleimides target enzymes like MGL. These differences underscore how backbone flexibility and electronic properties dictate target specificity .

Structural and Functional Comparison Table

Key Research Findings and Implications

Insecticidal Activity : Pyridine-based N-(4-chlorophenyl) compounds outperform commercial insecticides, suggesting that the target compound’s piperidine backbone could be optimized for agricultural applications by incorporating conjugated aromatic systems .

Enzyme Inhibition : The negligible effect of halogen size on MGL inhibition () implies that the 4-chlorophenyl group in the target compound may be interchangeable with other halogens without significant loss of activity.

Synthetic Flexibility: Methods for synthesizing N-(4-chlorophenyl) derivatives (e.g., coupling with thiazolidinones or hydroxamic acids) are well-established, enabling modular design of analogs with tailored properties .

Biological Activity

N-(4-chlorophenyl)-1-tosylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tosyl group and a 4-chlorophenyl moiety, contributing to its pharmacological properties. The structural characteristics play a crucial role in its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antiviral Activity : The compound has shown potential as an inhibitor against certain viral proteases, particularly in the context of SARS-CoV-2. Inhibitory activity was observed against the main protease (Mpro) of coronaviruses, suggesting its utility in antiviral drug development .

- Antibacterial Properties : Preliminary screening indicates that derivatives of piperidine compounds exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and urease. Such activity is significant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Proteases : The compound's interaction with viral proteases disrupts viral replication processes. In silico studies have indicated that it may bind to the catalytic site of Mpro, which is critical for coronavirus life cycles .

- Membrane Stabilization : Piperidine derivatives have been shown to affect membrane permeability, potentially leading to neuroprotective effects and influencing neurotransmitter uptake . This property is essential for developing treatments for neurological disorders.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

A study evaluating the antiviral properties of piperidine derivatives found that this compound exhibited modest inhibition against the main protease of SARS-CoV-2. Although the inhibition was not as potent as other agents, the findings support further optimization for enhanced efficacy .

Case Study: Enzyme Inhibition

In vitro assays demonstrated that several piperidine derivatives, including this compound, significantly reduced the concentration of CTX-I in cell cultures, indicating anti-bone resorption activity comparable to established drugs like MIV-711 . This suggests potential applications in osteoporosis treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.